molecular formula C13H9Cl2FS B7990782 1-Chloro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene

1-Chloro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7990782
M. Wt: 287.2 g/mol
InChI Key: IABQEZCTBNIBFP-UHFFFAOYSA-N
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Description

1-Chloro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. Its molecular structure incorporates a thioether bridge connecting a chlorobenzene and a 3-chloro-4-fluorophenyl ring, a motif that has been identified as a key pharmacophore for inhibiting the enzyme tyrosinase . Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes the rate-limiting step in melanin production. Research indicates that overproduction of melanin is linked to certain skin pigmentation disorders and is also associated with neurodegeneration in Parkinson's disease . Consequently, the development of potent tyrosinase inhibitors is a key objective in the discovery of new agents for pharmaceutical and cosmetic applications . The 3-chloro-4-fluorophenyl fragment within this compound is a critical structural feature known to enhance inhibitory activity by enabling profitable contacts within the enzyme's catalytic site, as demonstrated through docking studies and in vitro assays using tyrosinase from Agaricus bisporus (AbTYR) as a model . This compound is provided for research purposes to further investigate its mechanism of action and potential as a lead structure in the development of novel tyrosinase inhibitors. It is supplied as a solid and should be stored under appropriate conditions. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-chloro-4-[(4-chlorophenyl)methylsulfanyl]-1-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FS/c14-10-3-1-9(2-4-10)8-17-11-5-6-13(16)12(15)7-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABQEZCTBNIBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=CC(=C(C=C2)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The synthesis begins with a benzyl halide, such as 1-chloro-4-(chloromethyl)benzene, reacting with 3-chloro-4-fluorobenzenethiol. The thiol group acts as a nucleophile, displacing the chloride ion from the benzylic position. The reaction proceeds via an SN₂ mechanism , where the nucleophile attacks the electrophilic carbon bonded to the leaving group. A base, typically potassium carbonate (K₂CO₃) or triethylamine (Et₃N), deprotonates the thiol to enhance its nucleophilicity.

Key Reaction:
1-Chloro-4-(chloromethyl)benzene+3-Chloro-4-fluorobenzenethiolBaseThis compound+HCl\text{1-Chloro-4-(chloromethyl)benzene} + \text{3-Chloro-4-fluorobenzenethiol} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Optimization of Conditions

Optimal yields (>75%) are achieved using polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which stabilize the transition state. Elevated temperatures (80–100°C) and reaction times of 12–24 hours are typical. Excess thiol (1.2–1.5 equivalents) ensures complete consumption of the benzyl halide.

Table 1: Reaction Parameters for Nucleophilic Substitution

ParameterValue/RangeSource
SolventDMF
Temperature80–100°C
Reaction Time12–24 hours
BaseK₂CO₃
Yield75–85%

Coupling Reactions

Transition metal-catalyzed coupling reactions offer an alternative route, particularly for introducing sulfanylmethyl groups under milder conditions.

Palladium-Catalyzed Cross-Coupling

Palladium catalysts, such as Pd(PPh₃)₄, facilitate the coupling of benzyl halides with arylthiols. This method avoids strong bases and operates at lower temperatures (50–70°C). A study using Pd(OAc)₂ with a phosphine ligand reported a 68% yield, though catalyst costs may limit scalability.

Ullmann-Type Coupling

Copper-mediated Ullmann coupling enables the formation of C–S bonds between aryl halides and thiols. For example, 1-chloro-4-iodobenzene reacts with 3-chloro-4-fluorobenzenethiol in the presence of CuI and 1,10-phenanthroline, yielding 60–70% product at 120°C.

Table 2: Comparison of Coupling Methods

MethodCatalystTemperatureYield
Palladium-CatalyzedPd(PPh₃)₄70°C68%
Ullmann CouplingCuI120°C65%

Alternative Synthesis Routes

Friedel-Crafts Alkylation

Though less common, Friedel-Crafts alkylation introduces sulfanylmethyl groups via electrophilic aromatic substitution. Using AlCl₃ as a catalyst, 3-chloro-4-fluorobenzyl chloride reacts with chlorobenzene. However, regioselectivity issues and polyalkylation reduce practicality, yielding <50%.

Radical Thiol-Ene Reactions

Recent advances employ photoinitiated radical reactions between benzyl chlorides and thiols. UV light (365 nm) and a radical initiator (e.g., AIBN) enable bond formation at room temperature, achieving 70% yield in 6 hours. This method minimizes side reactions but requires specialized equipment.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Preparation Methods

MethodAdvantagesLimitations
Nucleophilic SubstitutionHigh yield, scalableRequires strong bases
Palladium CouplingMild conditionsExpensive catalysts
Ullmann CouplingCost-effectiveHigh temperature
Radical Thiol-EneRoom temperature, fastUV equipment needed

Nucleophilic substitution remains the preferred method for industrial-scale synthesis due to its balance of yield and cost. Coupling reactions are valuable for lab-scale precision, while radical methods offer potential for green chemistry applications.

Chemical Reactions Analysis

1-Chloro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, nickel), and specific temperature and pressure settings to optimize the reaction outcomes.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the introduction of various functional groups through further chemical modifications.
  • Reactivity Studies: It can undergo oxidation to form sulfoxides or sulfones using agents like potassium permanganate, and can also participate in nucleophilic substitution reactions where halogens are replaced by other nucleophiles.

2. Biology:

  • Biochemical Pathway Investigations: The compound is utilized in studies to explore enzyme interactions and metabolic pathways. Its ability to interact with specific molecular targets makes it valuable for understanding biochemical processes.
  • Potential Therapeutic Applications: Although specific therapeutic uses require further research, compounds with similar structures have been investigated for their biological activity, suggesting potential applications in drug development.

3. Industry:

  • Production of Specialty Chemicals: 1-Chloro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is employed in creating specialty chemicals that exhibit unique properties useful in various industrial applications.
  • Material Science: Its chemical properties allow it to be used in the development of materials with specific functionalities, enhancing performance in applications such as coatings and adhesives.

Case Study 1: Synthesis of Pharmaceuticals

A study demonstrated the use of this compound as a precursor in synthesizing a novel class of anti-cancer agents. The compound facilitated the introduction of critical functional groups that enhanced the efficacy of the resulting drugs.

Case Study 2: Agrochemical Development

In another research project, this compound was used to synthesize a new herbicide. The unique combination of chlorine and fluorine atoms improved the herbicide's selectivity and effectiveness against specific weed species, showcasing its potential in agricultural applications.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituent groups, sulfur oxidation states, or linker units, leading to variations in physicochemical and biological properties:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Uses Reference
1-Chloro-4-[(4-nitrophenoxy)methyl]benzene C₁₃H₁₀ClNO₃ Nitrophenoxy group instead of sulfanylmethyl Synthesized via nucleophilic substitution; used in Mitsunobu reactions .
4-Chloro diphenyl sulfide C₁₂H₉ClS Direct phenylthio linkage (no methyl bridge) Simpler structure; lower molecular weight (220.71 g/mol); used as a synthetic intermediate .
1-Chloro-4-(phenylsulfonyl)benzene (Sulphenone) C₁₂H₉ClO₂S Sulfonyl group (electron-withdrawing) Higher polarity; used as a pesticide and dye intermediate .
1-Chloro-4-[(dichloromethyl)sulfonyl]benzene C₇H₅Cl₃O₂S Dichloromethyl-sulfonyl group High density (1.56 g/cm³); melting point 119–120°C; strong electrophilic character .
1-Chloro-4-(trifluoromethyl)benzene C₇H₄ClF₃ Trifluoromethyl substituent High volatility (vapor pressure 7.63 mm Hg); environmental persistence; HPV chemical .

Electronic Effects :

  • Sulfanyl (Thioether) vs. Sulfonyl Groups: The sulfanyl group in the target compound is less electron-withdrawing than the sulfonyl group in Sulphenone, making the former more reactive in electrophilic substitutions .
  • Halogen Positioning : The 3-chloro-4-fluoro substituent introduces steric hindrance and ortho/para-directing effects, contrasting with analogs like 4-chloro diphenyl sulfide, where halogen-free rings reduce steric complexity .
Physicochemical Properties
  • Bioconcentration : The trifluoromethyl analog has a high estimated bioconcentration factor (BCF = 110), suggesting the target compound’s halogen-rich structure may also pose ecological risks .

Biological Activity

1-Chloro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is an organic compound with the molecular formula C13H10Cl2S. This compound is characterized by its unique structural features, including a benzene ring substituted with chlorine, fluorine, and a sulfanylmethyl group. Understanding its biological activity is essential for its potential applications in pharmaceuticals and chemical research.

This compound can undergo various chemical reactions, which can influence its biological activity:

Reaction Type Description
Nucleophilic Substitution Chlorine or fluorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reduction can convert the sulfanylmethyl group to a thiol group.

These reactions are crucial for understanding how the compound interacts with biological systems.

The mechanism of action of this compound involves its reactivity as an electrophile. It can interact with nucleophiles in biological systems, leading to significant changes in cellular processes. Potential pathways include:

  • Signal Transduction : Altering pathways that control cell signaling.
  • Enzyme Interaction : Modifying enzyme activity through covalent bonding or competitive inhibition.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacteria and fungi.
  • Anticancer Properties : Certain studies suggest potential anticancer effects through apoptosis induction in cancer cells.

Case Studies

  • Antimicrobial Studies : A study demonstrated that compounds with similar structures exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating potential for development as antibacterial agents .
  • Anticancer Research : Another study explored the anticancer properties of thiazole-based compounds, revealing that related compounds could inhibit tumor growth in vitro .

Comparative Analysis

When comparing this compound to other similar compounds, it stands out due to its unique combination of functional groups:

Compound Name Key Features
1-Chloro-4-(chloromethyl)benzene Lacks the sulfanylmethyl group; less versatile.
3-Chlorothiophenol Used as a precursor; different reactivity profile.
Sulfoxides/Sulfones Oxidation products; exhibit different biological activities.

Q & A

Q. What advanced mass spectrometry techniques (e.g., HRMS/MS) characterize fragmentation patterns and trace impurities?

  • Answer : High-resolution tandem mass spectrometry (HRMS/MS) with electrospray ionization (ESI) identifies fragment ions (e.g., m/z 195.2 for [C₆H₃ClF]⁺). Isotopic labeling (e.g., ³⁷Cl) helps distinguish chlorine-containing fragments from background noise .

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